3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Overview
Description
3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a derivative of 3,4-dihydropyrimidin-2(1H)-one, a class of compounds known for their diverse biological activities. These compounds are often synthesized through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. The compound’s structure includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves the Biginelli reaction. This reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea. The reaction is usually catalyzed by acids such as hydrochloric acid or by using more environmentally benign catalysts like oxalic acid under microwave irradiation . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of heteropolyanion-based acidic ionic liquids as catalysts has also been explored to improve the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Derivatives of 3,4-dihydropyrimidin-2(1H)-one have shown promise in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydropyrimidin-2(1H)-one: The parent compound, which shares the pyrimidine ring structure.
5-methyl-3,4-dihydropyrimidin-2(1H)-one: A closely related compound with a methyl group at the 5-position.
3,4-dihydropyrimidin-2(1H)-thione: A sulfur-containing analogue with similar biological activities.
Uniqueness
3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the propanoic acid group can enhance its solubility and bioavailability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-4-10(3-2-6(11)12)8(14)9-7(5)13/h4H,2-3H2,1H3,(H,11,12)(H,9,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRWYGZVMKRGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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